Enhanced Lipophilicity vs. Methyl Ester Analog Improves Phase‑Transfer and Membrane Permeability Potential
In silico comparison of computed physicochemical properties reveals that ethyl 6‑bromopyridazine‑4‑carboxylate (XLogP3‑AA = 1.1) [1] is 0.5 log P units more lipophilic than its direct methyl ester analog, methyl 6‑bromopyridazine‑4‑carboxylate (CAS 1402672‑43‑8; computed XLogP3‑AA = 0.6) [2]. This difference corresponds to a ~3.2‑fold higher predicted partition coefficient, which can translate into improved organic‑phase solubility for extraction workups and potentially enhanced passive membrane permeability when the ethyl ester is carried forward into bioactive molecules.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.1 |
| Comparator Or Baseline | Methyl 6‑bromopyridazine‑4‑carboxylate; XLogP3‑AA = 0.6 |
| Quantified Difference | ΔXLogP3‑AA = +0.5 (≈3.2× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
For medicinal chemistry programs where scaffold lipophilicity must be tuned to achieve target log D, the ethyl ester provides a measurable advantage over the methyl ester by delivering a higher baseline lipophilicity without adding molecular weight beyond 14 Da.
- [1] PubChem Compound Summary for CID 19962211, Ethyl 6-bromopyridazine-4-carboxylate. XLogP3‑AA = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/1823907-96-5 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 130699875, Methyl 6‑bromopyridazine‑4‑carboxylate. XLogP3‑AA = 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/1402672-43-8 (accessed 2026-04-28). View Source
